5-(4-Bromophenyl)pyrimidine
Overview
Description
5-(4-Bromophenyl)pyrimidine: is an organic compound with the molecular formula C10H7BrN2 It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 The compound features a bromophenyl group attached to the pyrimidine ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-(4-Bromophenyl)pyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction involves coupling 4-bromophenylboronic acid with a pyrimidine derivative under mild conditions .
Industrial Production Methods:
Industrial production of this compound may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process may also involve continuous flow techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(4-Bromophenyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., 1,4-dioxane) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Coupling Products: New biaryl compounds are typically formed through coupling reactions.
Scientific Research Applications
Chemistry:
5-(4-Bromophenyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
Its derivatives have been studied for their biological activities, including anticancer and antimicrobial properties .
Industry:
In the materials science field, this compound is used in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrimidine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
5-(4-Bromophenyl)-4,6-dichloropyrimidine: This compound is similar but contains additional chlorine atoms on the pyrimidine ring.
4-Bromophenylpyridine: A similar compound where the pyrimidine ring is replaced by a pyridine ring.
Uniqueness:
5-(4-Bromophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(4-bromophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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